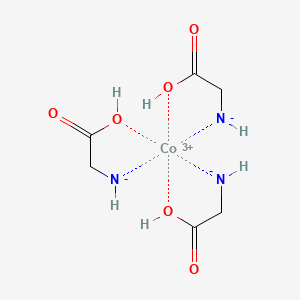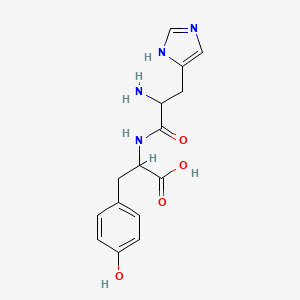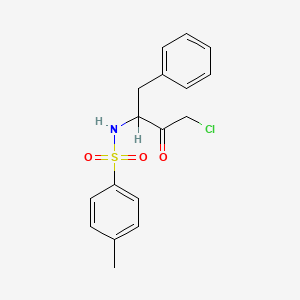
3-ヘプチルピロール
説明
3-Heptylpyrrole is a chemical compound with the molecular formula C11H19N . It is a liquid at 20°C and has a color that ranges from colorless to brown .
Molecular Structure Analysis
The molecular structure of 3-Heptylpyrrole consists of a pyrrole ring with a heptyl (seven-carbon) side chain . The molecular weight of 3-Heptylpyrrole is 165.28 g/mol .
Physical And Chemical Properties Analysis
3-Heptylpyrrole is a liquid at 20°C . It has a boiling point of 97°C at 4.5 mmHg and a specific gravity of 0.89 at 20/20°C . The refractive index of 3-Heptylpyrrole is 1.48 .
科学的研究の応用
生物医学的用途
3-ヘプチルピロールは、ピロールとの構造的類似性から、生物医学的用途において可能性を秘めている。 ピロール系化合物は、生体適合性で知られており、薬物送達システム、組織工学、細胞増殖のための足場として利用されてきた 。3-ヘプチルピロール中の疎水性ヘプチル鎖は、生物学的膜との溶解性と相互作用を改変するために利用でき、標的薬物送達またはバイオセンサーの構成要素としての新しい用途につながる可能性がある。
エネルギー貯蔵
3-ヘプチルピロールのような化合物は、エネルギー貯蔵デバイスにおける電気化学的特性について調査できる。 関連する化合物であるポリピロールは、その優れた電気伝導率と可逆的なレドックス特性により、スーパーキャパシタやバッテリーでの用途について広く研究されてきた 。ヘプチル側鎖は、ピロール単位の重合に影響を与え、独自のエネルギー貯蔵能力を持つ新規ポリマーにつながる可能性がある。
センサー技術
ピロール部分は、さまざまなセンサーの開発における重要な構成要素である。3-ヘプチルピロールをセンサー設計に組み込むことで、研究者は、新しいタイプのガスセンサーまたはバイオセンサーを開発できる。 これらのセンサーは、特定の有機化合物またはバイオマーカーに特に敏感になる可能性があり、環境モニタリングまたは医療診断に役立つ .
吸着および不純物除去
3-ヘプチルピロールは、表面またはポリマーに機能化して、特定の吸着特性を持つ材料を作成できる。そのような材料は、水または空気からの不純物の除去に使用できる。 長いヘプチル鎖は、追加の疎水性相互作用を提供し、有機汚染物質を捕獲する材料の能力を高める可能性がある .
電磁シールド
ポリピロールなど、ピロール環を含む材料は、その電磁干渉(EMI)シールド特性について調査されてきた。 3-ヘプチルピロールを使用して、EMIシールド効果を向上させた新しい複合材料を合成でき、電子デバイスを不要な電磁放射から保護するために役立つ可能性がある .
耐食性
コーティングに3-ヘプチルピロールを組み込むことで、耐食性材料の開発につながる可能性がある。これらの材料は、特に過酷な環境条件下で、金属や合金を劣化から保護できる。 そのような保護層を作成する可能性は、インフラストラクチャの寿命を延ばし、メンテナンスコストを削減するために重要になるだろう .
Safety and Hazards
3-Heptylpyrrole is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
特性
IUPAC Name |
3-heptyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAZQHUSHSARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293106 | |
| Record name | 3-Heptylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878-11-5 | |
| Record name | 3-Heptylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural properties of 3-Heptylpyrrole and how is it used in polymer synthesis?
A1: 3-Heptylpyrrole is an alkyl-substituted pyrrole monomer. While its exact molecular formula and weight weren't provided in the abstracts, it serves as a building block for synthesizing π-conjugated polymers. In the research, it's utilized in its N-protected form, specifically as 3-heptyl-N-(t-butoxycarbonyl)pyrrole (3-Hep; N-BOC) []. This monomer undergoes organometallic polycondensation to create poly(3-heptyl-N-(t-butoxycarbonyl)pyrrole-2,5-diyl), abbreviated as PPr(3-Hep; N-BOC) []. This polymerization leverages the reactivity of the 2- and 5- positions of the pyrrole ring for polymerization.
Q2: Can the N-protecting group be removed from the synthesized polymer, and what is the significance of this process?
A2: Yes, the t-butoxycarbonyl (BOC) group in PPr(3-Hep; N-BOC) can be thermally removed at 185°C. This deprotection yields poly(3-heptylpyrrole) []. This step is crucial as it reveals the free nitrogen on the pyrrole ring, which can contribute to the polymer's electronic properties and potential applications. This free nitrogen can participate in interactions like hydrogen bonding or coordination, influencing the polymer's overall properties and potential for further modification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)




![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)



